5-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol
Description
5-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol hydrochloride is a chemical compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Properties
Molecular Formula |
C9H13N3O2 |
|---|---|
Molecular Weight |
195.22 g/mol |
IUPAC Name |
5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol |
InChI |
InChI=1S/C9H13N3O2/c13-6-3-7(10-4-6)9-11-8(12-14-9)5-1-2-5/h5-7,10,13H,1-4H2 |
InChI Key |
ZRGVRQWXMJZKNN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NOC(=N2)C3CC(CN3)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopropylcarboxylic acid hydrazide with a suitable nitrile oxide to form the oxadiazole ring. The resulting intermediate is then reacted with a pyrrolidine derivative to introduce the pyrrolidin-3-ol moiety. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization or chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the pyrrolidin-3-ol moiety can be oxidized to form a ketone.
Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted oxadiazole derivatives.
Scientific Research Applications
5-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol hydrochloride has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It is used in studies to understand its interaction with biological systems, including its potential as an antimicrobial or anticancer agent.
Mechanism of Action
The mechanism of action of 5-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol hydrochloride involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The pyrrolidin-3-ol moiety may also play a role in binding to biological targets, enhancing the compound’s overall activity. The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- 5-Cyclopropyl-1,3,4-oxadiazol-2-amine
- 3-Cyclopropyl-1,2,4-oxadiazol-5-amine
- 3-Cyclopropyl-5-chloromethyl-1,2,4-oxadiazole
Uniqueness
5-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol hydrochloride is unique due to the presence of both the oxadiazole ring and the pyrrolidin-3-ol moiety. This combination of structural features provides distinct chemical and biological properties, making it a versatile compound for various applications. The cyclopropyl group also adds to its uniqueness by potentially enhancing its stability and reactivity compared to other similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
